1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
Overview
Description
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is an organic compound belonging to the family of ketones. It has a molecular formula of C10H7F4O2 and a molecular weight of 250.16 g/mol. . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone involves several steps. One common method includes the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating mixtures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: This compound is used as a solvent and has different physical and chemical properties.
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with distinct applications and properties.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYFKIIUDRJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240721 | |
Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-16-0 | |
Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101975-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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